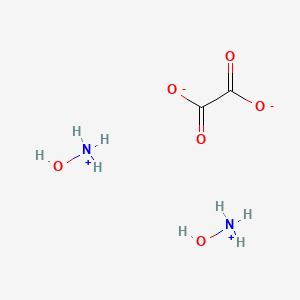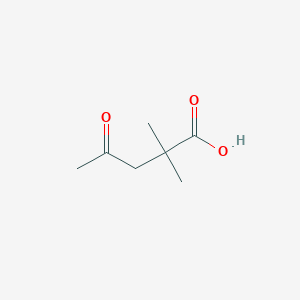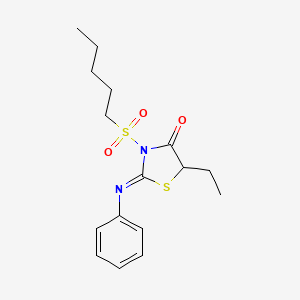
(Z)-5-ethyl-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one
描述
Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity . Thiazolidin-4-one derivatives have been the subject of extensive research and current scientific literature reveals that these compounds have shown significant anticancer activities .
Synthesis Analysis
Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include synthetic, green, and nanomaterial-based synthesis routes .Chemical Reactions Analysis
The synthesis of thiazolidin-4-one derivatives often involves various chemical reactions, including condensation reactions .作用机制
Target of Action
Thiazolidin-4-one derivatives, to which this compound belongs, have been extensively researched for their significant anticancer activities . They are known to inhibit various enzymes and cell lines , which suggests a broad range of potential targets.
Mode of Action
Thiazolidin-4-one derivatives are known for their role in anticancer activity by inhibiting various enzymes and cell lines . This suggests that the compound might interact with its targets, leading to changes that inhibit the function of these enzymes or cell lines.
Biochemical Pathways
Given the anticancer activities of thiazolidin-4-one derivatives , it can be inferred that the compound might affect pathways related to cell proliferation and survival.
Result of Action
Given the known anticancer activities of thiazolidin-4-one derivatives , it can be inferred that the compound might induce changes leading to the inhibition of cell proliferation and survival.
Action Environment
The synthesis of thiazolidin-4-one derivatives has been developed using various synthetic, green, and nanomaterial-based synthesis routes , suggesting that the compound might be stable under a variety of conditions.
未来方向
生化分析
Biochemical Properties
(Z)-5-ethyl-3-(pentylsulfonyl)-2-(phenylimino)thiazolidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazolidin-4-one derivatives, including this compound, have been shown to inhibit enzymes involved in cancer cell proliferation . This compound also exhibits antimicrobial properties by interacting with bacterial enzymes, disrupting their normal function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound can induce apoptosis by modulating signaling pathways and gene expression . Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For example, it inhibits key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Its antimicrobial action is mediated by binding to bacterial enzymes, disrupting their function and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with enzymes involved in cancer cell metabolism can alter the metabolic profile of these cells, leading to reduced proliferation and increased apoptosis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its biological activity . Understanding these mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles, where it exerts its biological effects
属性
IUPAC Name |
5-ethyl-3-pentylsulfonyl-2-phenylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S2/c1-3-5-9-12-23(20,21)18-15(19)14(4-2)22-16(18)17-13-10-7-6-8-11-13/h6-8,10-11,14H,3-5,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSAKXGTVJGHIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS(=O)(=O)N1C(=O)C(SC1=NC2=CC=CC=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


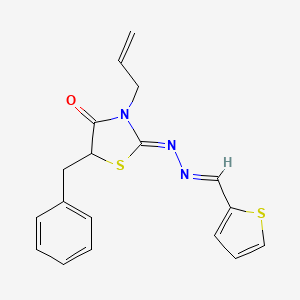
![N-cyclohexyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B3267759.png)

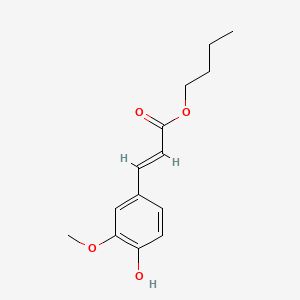

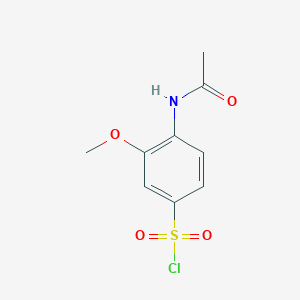
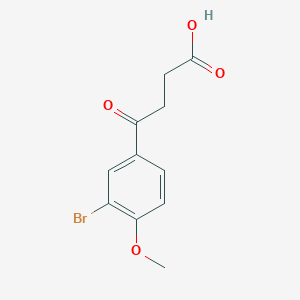

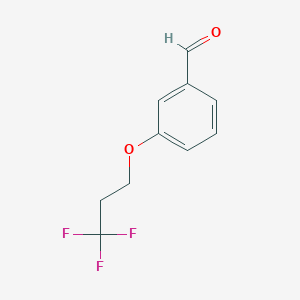
![Morpholino-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylene]amine](/img/structure/B3267824.png)

